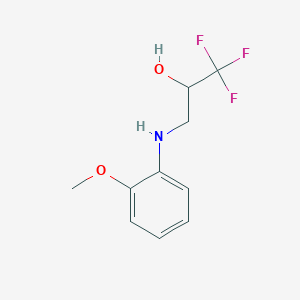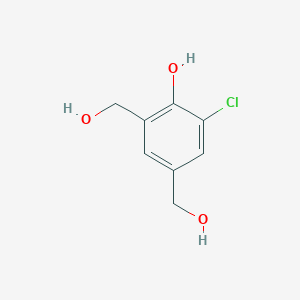
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol is an organic compound with the molecular formula C8H9ClO3 It is characterized by the presence of a chloro group, a hydroxy group, and two methanol groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-4-hydroxy-1,3-phenylene)dimethanol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by a condensation reaction to form the desired product. The reaction conditions generally include room temperature and an aqueous medium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction mixture is typically filtered, washed, and recrystallized to obtain the final product in a pure form .
化学反应分析
Types of Reactions
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxyphenylene compound.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-chloro-4-hydroxybenzaldehyde or 5-chloro-4-hydroxybenzoic acid.
Reduction: Formation of 4-hydroxy-1,3-phenylene)dimethanol.
Substitution: Formation of 5-amino-4-hydroxy-1,3-phenylene)dimethanol or 5-thiol-4-hydroxy-1,3-phenylene)dimethanol.
科学研究应用
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of high-gloss polyester resins and other polymeric materials.
作用机制
The mechanism of action of (5-Chloro-4-hydroxy-1,3-phenylene)dimethanol involves its interaction with specific molecular targets. The hydroxy groups can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
相似化合物的比较
Similar Compounds
2,6-Bis(hydroxymethyl)-p-cresol: Similar structure but with a methyl group instead of a chloro group.
2,6-Dimethylol-4-methylphenol: Contains two hydroxymethyl groups and a methyl group on the benzene ring.
2,6-Bis(hydroxymethyl)-4-methylphenol: Another similar compound with a methyl group instead of a chloro group.
Uniqueness
(5-Chloro-4-hydroxy-1,3-phenylene)dimethanol is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and potential biological activity. The chloro group can participate in unique substitution reactions and may enhance the compound’s antimicrobial properties compared to its methyl-substituted counterparts .
属性
分子式 |
C8H9ClO3 |
|---|---|
分子量 |
188.61 g/mol |
IUPAC 名称 |
2-chloro-4,6-bis(hydroxymethyl)phenol |
InChI |
InChI=1S/C8H9ClO3/c9-7-2-5(3-10)1-6(4-11)8(7)12/h1-2,10-12H,3-4H2 |
InChI 键 |
AONNUJLOCLHEIW-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1CO)O)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



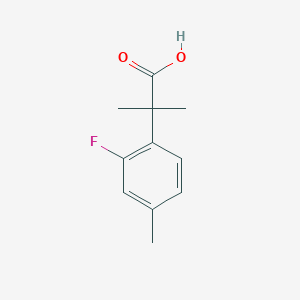
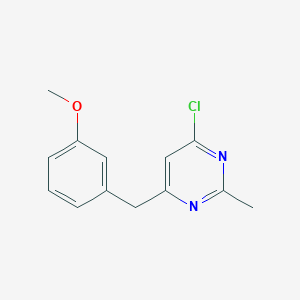
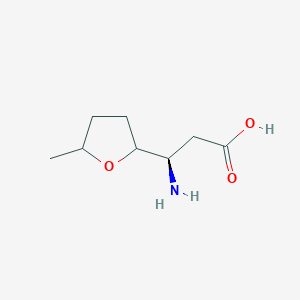
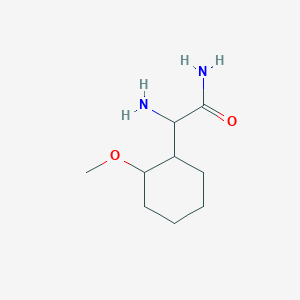
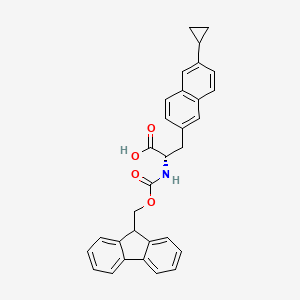
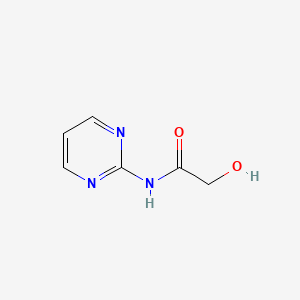

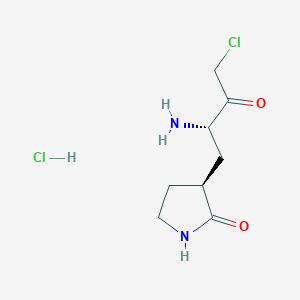
![Trimethyl(6-undecylthieno[3,2-b]thiophen-2-yl)stannane](/img/structure/B13334246.png)
![2-{2-[(3,5-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13334249.png)
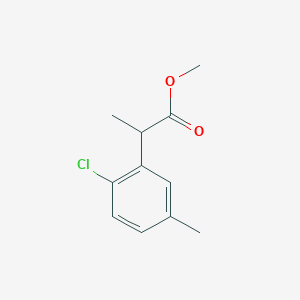
![1,1-Difluoro-5-methyl-6-azaspiro[2.5]octane](/img/structure/B13334271.png)
